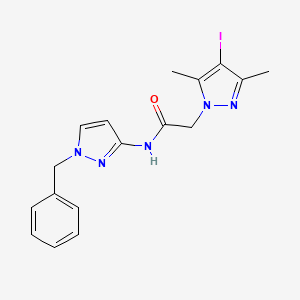![molecular formula C17H21BrN2S B6059292 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6059292.png)
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has also been found to attenuate the behavioral and neurochemical effects of drugs of abuse such as cocaine and amphetamine. Moreover, 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is mainly expressed in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the regulation of reward, motivation, and emotional processing. By blocking the dopamine D3 receptor, 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine may modulate the activity of these pathways and thus produce its therapeutic effects.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine and serotonin in certain brain regions such as the prefrontal cortex and hippocampus. 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Moreover, 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been shown to decrease the levels of corticosterone, a stress hormone that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the dopamine D3 receptor, which allows for more specific pharmacological studies. 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine is also relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one of the main limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments. Moreover, 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has not been extensively studied in humans, which limits its translational potential.
Orientations Futures
There are several future directions for the research on 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine. One of the main directions is to further elucidate its mechanism of action and its effects on different brain regions and neurotransmitter systems. Another direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders such as Parkinson's disease and bipolar disorder. Moreover, future studies could focus on improving the solubility and bioavailability of 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine, as well as its safety and tolerability in humans.
Méthodes De Synthèse
The synthesis of 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine involves a multi-step process that starts with the reaction of 5-bromo-2-thiophenemethanol with 2,5-dimethylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and trifluoroacetic acid to yield the final product. The purity and yield of 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine can be improved by using various purification techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2S/c1-13-3-4-14(2)16(11-13)20-9-7-19(8-10-20)12-15-5-6-17(18)21-15/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTQHYZGCXCZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6059219.png)
![N-butyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6059232.png)
![2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6059239.png)
![4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6059240.png)
![{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6059247.png)


![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B6059275.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)

![ethyl 2-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6059294.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6059311.png)
![2-(benzyl{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B6059315.png)